molecular formula C22H22BrNO3 B11372416 2-(4-bromophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11372416
M. Wt: 428.3 g/mol
InChI Key: UKRBGDHJNDLVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes bromophenoxy, ethylphenyl, and furan groups

Preparation Methods

The synthesis of 2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves multiple steps. One common method includes the reaction of 4-bromophenol with ethylbenzylamine and furfural under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other bromophenoxy derivatives and acetylated amines. Compared to these, 2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both ethylphenyl and furan groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22BrNO3

Molecular Weight

428.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22BrNO3/c1-2-17-5-7-18(8-6-17)14-24(15-21-4-3-13-26-21)22(25)16-27-20-11-9-19(23)10-12-20/h3-13H,2,14-16H2,1H3

InChI Key

UKRBGDHJNDLVGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.